3-Ethyl-3-hexanamine hydrochloride
Description
Contextualization of 3-Ethyl-3-hexanamine Hydrochloride within Tertiary Amine Chemistry
Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by organic substituents. They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom. uni.lu 3-Ethyl-3-hexanamine is a primary amine, as the nitrogen atom is bonded to only one carbon atom. However, the carbon atom to which the amine group is attached is a tertiary carbon, creating significant steric bulk around the nitrogen. The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid.
The steric hindrance provided by the ethyl and propyl groups on the α-carbon influences the reactivity of the amine. This steric crowding can be advantageous in certain chemical reactions, for instance, by acting as a non-nucleophilic base.
Evolution of Research Interest in Branched Aliphatic Amine Hydrochlorides
Research into branched aliphatic amines and their hydrochloride salts has seen a notable increase in recent decades, largely driven by their utility in medicinal chemistry and materials science. rsc.org Sterically hindered amines are valuable as catalysts, and as scaffolds for the synthesis of complex molecules. tandfonline.comwikipedia.org The introduction of bulky alkyl groups can enhance the metabolic stability of drug candidates by shielding reactive sites from enzymatic degradation. acs.org
The development of new synthetic methods has made a wider variety of sterically hindered amines accessible for research. acs.orgthieme-connect.com This has, in turn, fueled investigations into their unique chemical and physical properties.
Scope and Academic Significance of Investigations on this compound
While specific academic investigations focusing solely on this compound are limited, its significance can be understood through the lens of its chemical class. The study of sterically hindered amine hydrochlorides contributes to a deeper understanding of reaction mechanisms, particularly in the context of elimination versus substitution reactions where they can be employed as selective reagents. Their use in patents, often as intermediates in the synthesis of more complex molecules, points to their practical utility in industrial and pharmaceutical research. google.comgoogle.com
The academic value of such compounds lies in their ability to test and refine synthetic methodologies and to probe the effects of steric bulk on chemical reactivity and physical properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N·HCl | uni.lu |
| Molecular Weight | 165.70 g/mol | uni.lu |
| Appearance | Predicted: Solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted: Soluble in water | N/A |
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl and propyl groups, with a broad signal for the -NH₃⁺ protons. |
| ¹³C NMR | Resonances for the eight carbon atoms, with the carbon bearing the amino group shifted downfield. |
| IR Spectroscopy | Broad absorption in the 2400-3000 cm⁻¹ region due to the N-H stretching of the ammonium (B1175870) salt, along with C-H stretching and bending vibrations. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
56065-47-5 |
|---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.70 g/mol |
IUPAC Name |
3-ethylhexan-3-ylazanium;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7-8(9,5-2)6-3;/h4-7,9H2,1-3H3;1H |
InChI Key |
MHJOKATYCDQHDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CC)[NH3+].[Cl-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethyl 3 Hexanamine Hydrochloride
Established Synthetic Pathways to 3-Ethyl-3-hexanamine Hydrochloride and its Free Base
The formation of 3-ethyl-3-hexanamine and its subsequent conversion to the hydrochloride salt can be achieved through several well-known organic transformations. These methods often involve the reaction of precursor molecules that already contain the desired carbon skeleton or the sequential addition of alkyl groups to an amine starting material.
Reductive Amination Strategies for 3-Ethyl-3-hexanamine Precursors
Reductive amination is a versatile and widely used method for the synthesis of amines. acs.orglibretexts.org This process involves the reaction of a carbonyl compound, in this case, a ketone, with an amine in the presence of a reducing agent. To synthesize 3-ethyl-3-hexanamine, one could envision the reaction of 3-hexanone (B147009) with ethylamine, or alternatively, the reaction of a suitable ketone with a precursor amine.
| Reactants | Intermediate | Product |
| Ketone + Primary Amine | Imine | Secondary Amine |
| Ketone + Secondary Amine | Enamine | Tertiary Amine |
| Aldehyde + Primary Amine | Imine | Secondary Amine |
| Aldehyde + Secondary Amine | Imine | Tertiary Amine |
Ritter Reaction and Analogous Approaches for Tertiary Amine Hydrochlorides
The Ritter reaction offers a distinct pathway to N-alkyl amides, which can then be hydrolyzed to amines. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid. organic-chemistry.orgmissouri.edu For the synthesis of a tertiary amine like 3-ethyl-3-hexanamine, a multi-step sequence utilizing the Ritter reaction could be devised.
Alkylation of Amine Precursors in the Synthesis of 3-Ethyl-3-hexanamine
The direct alkylation of amines is a fundamental method for preparing more substituted amines. wikipedia.org In the context of synthesizing 3-ethyl-3-hexanamine, this could involve the reaction of a precursor amine, such as 3-hexanamine, with an ethyl halide, or diethylamine (B46881) with a suitable hexyl halide.
However, a significant challenge with direct alkylation is the potential for overalkylation. wikipedia.orgacs.org The product amine is often more nucleophilic than the starting amine, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. quora.comlibretexts.orgjove.com Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired tertiary amine. wikipedia.org To circumvent this issue, alternative strategies such as reductive amination are often preferred for the selective synthesis of secondary and tertiary amines. masterorganicchemistry.com
Novel Catalytic Systems and Reagents in the Preparation of this compound
Recent advancements in catalysis offer new avenues for the synthesis of amines with improved efficiency and selectivity. For the preparation of this compound, novel catalytic systems could be employed in both the reductive amination and alkylation steps. For instance, various metal catalysts, including those based on iridium, ruthenium, and nickel, have been developed for reductive amination reactions. organic-chemistry.org These catalysts can enable the use of milder reducing agents and reaction conditions.
In the realm of the Ritter reaction, catalysts such as iron(III) perchlorate (B79767) and silica-bonded N-propyl sulphamic acid have been shown to promote the reaction under more benign conditions. organic-chemistry.orgias.ac.in Furthermore, new reagents are being explored to overcome the limitations of traditional methods. For example, the use of N-aminopyridinium salts as ammonia (B1221849) surrogates in alkylation reactions has been shown to prevent overalkylation and allow for the selective synthesis of secondary amines. acs.org
Stereoselective Synthesis and Enantiomeric Resolution Strategies for Chiral 3-Ethyl-3-hexanamine Analogs
Since 3-ethyl-3-hexanamine possesses a chiral center at the C3 position, the synthesis of enantiomerically pure analogs is a significant area of interest. Stereoselective synthesis aims to produce a single enantiomer directly. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries in reactions like reductive amination.
Alternatively, enantiomeric resolution can be employed to separate a racemic mixture of the amine. libretexts.org A common method for resolving amines is through the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. libretexts.org These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization. tandfonline.com After separation, the pure enantiomer of the amine can be recovered. Another approach is kinetic resolution, which often utilizes enzymes like lipases to selectively react with one enantiomer, allowing for the isolation of the other. tandfonline.comgoogle.com
| Resolution Method | Principle |
| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization. libretexts.org |
| Kinetic Resolution | An enzyme or chiral catalyst selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. tandfonline.compharmtech.com |
| Chiral Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase in a chromatography column. |
Green Chemistry Principles and Process Intensification in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rsc.orgrsc.org In the context of this compound production, this involves developing more sustainable and efficient processes. Key aspects include improving atom economy, using less hazardous reagents and solvents, and reducing energy consumption. sciencedaily.com
Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. cobaltcommunications.com This can be achieved through the use of continuous flow reactors, which offer better control over reaction parameters and can lead to higher yields and purities. pharmasalmanac.com By combining green chemistry principles with process intensification, the manufacturing of this compound can be made more sustainable and cost-effective. pharmaceutical-technology.comsartorius.comresearchgate.net For example, catalytic reductive amination in a continuous flow system would represent a significant improvement over traditional batch processes that use stoichiometric and often hazardous reagents. acs.org
Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 3 Hexanamine Hydrochloride
Derivatization Reactions of 3-Ethyl-3-hexanamine Hydrochloride
Structural modification of 3-Ethyl-3-hexanamine first requires the regeneration of the free amine by treatment with a base. Once the free amine is available, several derivatization reactions can be performed, although the significant steric hindrance remains a critical factor.
Formation of Quaternary Ammonium (B1175870) Salts: The free amine can be exhaustively alkylated, typically with an unhindered alkyl halide like methyl iodide, to form a quaternary ammonium salt. libretexts.orggeeksforgeeks.org This reaction converts the amine into a different functional group with altered chemical properties.
Hofmann Elimination: Quaternary ammonium hydroxides, formed from the corresponding halide salt, can undergo an elimination reaction upon heating, known as the Hofmann elimination. libretexts.org This E2 reaction typically favors the formation of the least substituted alkene (Hofmann's rule) and eliminates a stable trialkylamine as a leaving group. libretexts.org Given the structure of 3-Ethyl-3-hexanamine, elimination would have to occur from one of the attached alkyl chains if it were part of a larger quaternary ammonium structure.
Cope Elimination: Tertiary amines can be oxidized to form amine oxides. Upon heating, these intermediates can undergo a Cope elimination, another reaction that typically forms an alkene and a hydroxylamine.
Reaction Kinetics and Thermodynamic Parameters of this compound Conversions
The key conversion for this compound is the acid-base reaction with HCl. researchgate.net The thermodynamics of this process can be described by the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net
Illustrative Thermodynamic Parameters for Amine Protonation The table below defines the key thermodynamic parameters and their general role in the protonation of an amine like 3-Ethyl-3-hexanamine.
| Thermodynamic Parameter | Symbol | Description | Relevance to Amine Protonation (R₃N + HCl ⇌ R₃NH⁺Cl⁻) |
| Gibbs Free Energy Change | ΔG | The overall energy change that determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction. | The reaction of a tertiary amine with a strong acid like HCl is highly spontaneous, resulting in a large negative ΔG. jeeadv.ac.in |
| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. Exothermic reactions (negative ΔH) release heat. | The formation of the ammonium salt is a highly exothermic process due to the formation of the strong N-H bond. |
| Entropy Change | ΔS | A measure of the change in disorder or randomness of a system. | The reaction involves two species combining to form one, which generally leads to a decrease in entropy (negative ΔS). |
Reaction kinetics for derivatization reactions of the free amine would be heavily influenced by the steric hindrance around the nitrogen atom. For instance, the rate of N-alkylation would be significantly slower for 3-Ethyl-3-hexanamine compared to a less hindered amine like triethylamine, as the bulky groups impede the approach of the electrophile. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 3 Hexanamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 3-Ethyl-3-hexanamine hydrochloride provides a wealth of information about its structure. In the hydrochloride salt, the amine group is protonated to form an ammonium (B1175870) group (-NH₃⁺). The protons of this group typically appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. The protons on the carbon atoms adjacent to the positively charged nitrogen are deshielded and thus shifted downfield.
Based on established chemical shift principles and data from analogous alkylamine hydrochlorides, a predicted ¹H NMR spectrum can be described. The structure of 3-Ethyl-3-hexanamine features three identical ethyl groups and one propyl group attached to a quaternary carbon. However, the compound name "3-Ethyl-3-hexanamine" implies a hexane (B92381) backbone with an ethyl group and an amino group at the C3 position. This leads to two ethyl groups, one propyl group, and one amino group attached to the same carbon (C3).
The expected signals would include:
A triplet for the methyl protons (-CH₃) of the ethyl groups.
A quartet for the methylene (B1212753) protons (-CH₂) of the ethyl groups, coupled to the adjacent methyl protons.
A triplet for the methyl protons of the propyl group.
A multiplet for the central methylene protons of the propyl group.
A triplet for the methylene protons of the propyl group adjacent to the C3 carbon.
A broad singlet for the ammonium (-NH₃⁺) protons. The protons on the carbons alpha to the ammonium group will be shifted downfield compared to the free amine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| -CH₂CH₃ (x2, ethyl) | ~0.9 | Triplet | ~7 Hz |
| -CH₂CH₂CH₃ (propyl) | ~0.95 | Triplet | ~7 Hz |
| -CH₂ CH₃ (x2, ethyl) | ~1.6 | Quartet | ~7 Hz |
| -CH₂ CH₂CH₃ (propyl) | ~1.5 | Multiplet | ~7 Hz |
| -CH₂CH₂ CH₃ (propyl) | ~1.4 | Multiplet | ~7 Hz |
Note: Data are predicted based on analogous structures. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the two ethyl groups, fewer signals than the total number of carbon atoms are expected. The carbon atom bonded to the ammonium group (C3) will be significantly deshielded and appear at a lower field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C H₃ (ethyl) | ~8 |
| C H₃ (propyl) | ~14 |
| -CH₂C H₂CH₃ (propyl) | ~17 |
| C H₂ (ethyl) | ~25 |
| C H₂ (propyl, adjacent to C3) | ~35 |
| C 3 (quaternary) | ~60 |
Note: Data are predicted based on analogous structures. The presence of the electron-withdrawing -NH₃⁺ group causes a downfield shift for the alpha-carbon (C3) and, to a lesser extent, the beta-carbons.
While 1D NMR provides fundamental data, advanced techniques offer deeper structural insights.
2D NMR: Two-dimensional NMR experiments are crucial for confirming the assignments made in 1D spectra. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl groups, confirming their connectivity. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net It would be used to definitively assign each proton signal to its corresponding carbon in the structure, validating the assignments in Tables 1 and 2.
Solid-State NMR (ssNMR): As this compound is a crystalline solid, ssNMR is a powerful tool for its characterization. Unlike solution NMR, ssNMR provides information about the molecule's structure in the solid phase. nih.gov It can be used to identify different polymorphic forms, which may have distinct crystalline arrangements. chemspider.com Furthermore, techniques like ¹H-¹³C cross-polarization magic angle spinning (CP/MAS) can enhance the signals of the less abundant ¹³C nuclei and provide information on intermolecular packing and hydrogen bonding involving the ammonium group and the chloride ion. nih.gov
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Characterization
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure from fragmentation patterns.
For this compound, analysis is typically performed on the free amine, 3-Ethyl-3-hexanamine (C₈H₁₉N, monoisotopic mass: 129.15175 Da), after neutralization. uni.lu The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.
The major expected fragmentation pathways are:
Loss of a propyl radical (•C₃H₇, 43 Da) to yield an ion at m/z 86.
Loss of an ethyl radical (•C₂H₅, 29 Da) to yield an ion at m/z 100.
The most stable iminium ion, and therefore likely the base peak, would result from the loss of the larger alkyl group (propyl radical).
Table 3: Predicted Key Mass Fragments for 3-Ethyl-3-hexanamine
| m/z | Proposed Fragment |
|---|---|
| 129 | [M]⁺ (Molecular Ion) |
| 100 | [M - C₂H₅]⁺ |
Note: Based on the characteristic fragmentation of aliphatic amines.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds. h-brs.de Since amine hydrochlorides are non-volatile salts, a sample preparation step is required. This typically involves neutralizing the salt to liberate the free, more volatile amine, which can then be injected into the GC. Alternatively, the amine can be derivatized to increase its volatility and improve peak shape during chromatography. copernicus.orgcopernicus.org The GC column separates the amine from any impurities before it enters the mass spectrometer, which generates a mass spectrum for identification.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule. For 3-Ethyl-3-hexanamine, the protonated molecule [M+H]⁺ would be analyzed.
Molecular Formula: C₈H₁₉N
Calculated Exact Mass of [M+H]⁺ (C₈H₂₀N⁺): 130.15903 Da uni.lu
Observing a peak at m/z 130.15903 in an HRMS analysis would provide strong evidence for the elemental formula C₈H₂₀N⁺, thus confirming the molecular formula of the amine. uni.lu
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Ethyl-3-hexanamine |
| Adamantane |
| l-alanine |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular environment of this compound. The formation of the hydrochloride salt from the primary amine, 3-ethyl-3-hexanamine, results in the protonation of the amino group to form an ammonium salt (-NH3+). This transformation gives rise to characteristic vibrational modes.
In the infrared spectrum of a primary amine salt like this compound, the most prominent features are associated with the ammonium group. researchgate.netspectroscopyonline.com A broad and strong absorption band is typically observed in the 3200 to 2800 cm⁻¹ region, which is attributed to the asymmetric and symmetric N-H stretching vibrations of the -NH3+ group. spectroscopyonline.comorgchemboulder.com This broadness is a consequence of strong intermolecular hydrogen bonding between the ammonium group and the chloride anion. researchgate.net Within this region, the C-H stretching vibrations of the ethyl and hexyl groups also appear, often as sharper peaks superimposed on the broad N-H stretch. spectroscopyonline.com
The N-H bending vibrations of the primary amine salt are also diagnostically significant. The asymmetric bending mode typically appears in the range of 1625 to 1560 cm⁻¹, while the symmetric bending mode is found between 1550 and 1500 cm⁻¹. spectroscopyonline.com These bands are generally of medium to weak intensity. orgchemboulder.com Additionally, a strong, broad band resulting from N-H wagging can be observed in the 910-665 cm⁻¹ region for primary amines. orgchemboulder.comwikieducator.org The C-N stretching vibration for aliphatic amines is expected to be in the 1250-1020 cm⁻¹ range. orgchemboulder.comwikieducator.org
Raman spectroscopy provides complementary information. While water is a strong absorber in IR spectroscopy, it is a weak scatterer in Raman, making the latter suitable for analyzing aqueous solutions. ondavia.com The symmetric vibrations of non-polar bonds, which are weak in the IR spectrum, often produce strong signals in the Raman spectrum. For this compound, the C-C backbone vibrations and symmetric C-H stretching modes would be readily observable. The N-H stretching vibrations are also active in the Raman spectrum, appearing in a similar region as in the IR spectrum. youtube.com The presence of the chloride anion can also be probed in the low-frequency region of the Raman spectrum. metrohm.com
A hypothetical table of the principal vibrational bands for this compound, based on established data for primary amine salts, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
| N-H Stretch (-NH3+) | 3200-2800 | 3200-2800 | Strong, Broad |
| C-H Stretch (Alkyl) | 2960-2850 | 2960-2850 | Medium-Strong |
| N-H Bend (Asymmetric) | 1625-1560 | 1625-1560 | Medium-Weak |
| N-H Bend (Symmetric) | 1550-1500 | 1550-1500 | Medium-Weak |
| C-N Stretch | 1250-1020 | 1250-1020 | Medium-Weak |
| N-H Wag | 910-665 | 910-665 | Strong, Broad |
X-ray Crystallography for Solid-State Structure Determination of this compound
In the absence of specific experimental data for this compound, we can hypothesize the type of information that would be obtained from such an analysis based on studies of other simple amine hydrochlorides. researchgate.netmdpi.com The analysis would likely reveal a crystal lattice where the positively charged ammonium groups are surrounded by negatively charged chloride ions, forming an extensive network of N-H···Cl hydrogen bonds. The conformation of the ethyl and hexyl chains would also be determined, revealing whether they adopt a staggered or other arrangement to minimize steric hindrance.
A hypothetical table of crystallographic data that could be obtained for this compound is presented below. These values are illustrative and based on typical data for small organic molecules.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1168 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.05 |
| R-factor | < 0.05 |
The successful determination of the crystal structure would provide unequivocal proof of the compound's identity and stereochemistry if applicable. Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk material, confirming its crystalline phase and identifying any polymorphic forms. acs.org
Advanced Chromatographic Methods for Purity Assessment and Isolation of Related Species
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any related substances, such as starting materials, by-products, or degradation products. moravek.com Given the polar and basic nature of the amine, specific chromatographic conditions are required to achieve good peak shape and resolution. labrulez.comlabrulez.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for the analysis of non-volatile compounds like amine salts. helsinki.finih.gov Reversed-phase chromatography is a common approach, but the high polarity of the amine hydrochloride can lead to poor retention on standard C18 columns. scispace.com To overcome this, several strategies can be employed:
Ion-Pair Chromatography: The addition of an ion-pairing reagent, such as a long-chain alkyl sulfonate, to the mobile phase forms a neutral complex with the protonated amine, enhancing its retention on the reversed-phase column. scispace.com
pH Adjustment: Operating at a higher pH can deprotonate the amine, increasing its retention. However, this may be limited by the stability of the stationary phase. waters.com
Derivatization: The primary amine can be derivatized with a chromophoric or fluorophoric reagent to increase its hydrophobicity and improve its detection sensitivity. chromatographyonline.comthermofisher.comresearchgate.net Common derivatizing agents include dansyl chloride and o-phthalaldehyde (B127526) (OPA). thermofisher.com
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is well-suited for the retention of highly polar compounds.
A hypothetical UPLC method for the purity assessment of this compound is outlined in the table below.
| Parameter | Condition |
| Column | HSS T3 C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 1 µL |
Gas Chromatography (GC) can also be used for the analysis of amines, but it typically requires derivatization to reduce the polarity and improve the volatility and peak shape of the analyte. bre.com The hydrochloride salt would first need to be converted back to the free amine. Derivatization with reagents like silylating agents can then be performed. The use of specialized columns designed for amine analysis, which are deactivated to prevent peak tailing, is also crucial. labrulez.comlabrulez.com
The choice of chromatographic method will depend on the specific requirements of the analysis, such as the need for quantitation, the identification of unknown impurities, or preparative isolation of the main component.
Computational and Theoretical Chemistry Studies on 3 Ethyl 3 Hexanamine Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide a detailed picture of electron distribution, molecular shape, and energetic stability.
Density Functional Theory (DFT) Applications to 3-Ethyl-3-hexanamine Hydrochloride
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to determine a variety of properties, including its optimized molecular geometry, bond lengths, and bond angles. Such calculations would reveal the most stable three-dimensional arrangement of the atoms in the molecule. Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule.
While no specific DFT studies on this compound are available, research on other aliphatic amine hydrochlorides has demonstrated the utility of this approach. For instance, DFT has been used to study hydrogen bonding in amino acid hydrochloride salts, providing insights into their structural stability. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing these computationally predicted spectra with experimentally obtained data, researchers can validate the accuracy of the theoretical model and gain a deeper understanding of the molecule's vibrational modes and chemical environment. For this compound, this would involve calculating the vibrational frequencies corresponding to the stretching and bending of its various chemical bonds and the chemical shifts of its hydrogen and carbon atoms. Currently, there are no published studies that present a comparison between theoretical and experimental spectroscopic data for this compound.
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemicalbook.com An MD simulation for this compound would provide a dynamic view of its behavior, including its interactions with solvent molecules and other surrounding entities. This type of simulation can offer insights into how the molecule moves, rotates, and interacts with its environment, which is crucial for understanding its macroscopic properties. For example, MD simulations could be used to study the solvation of this compound in water, revealing how water molecules arrange themselves around the cation and the chloride anion.
Conformational Analysis and Energy Landscapes of this compound
The flexible nature of the ethyl and hexyl chains in this compound means that the molecule can exist in various spatial arrangements, or conformations. A conformational analysis would involve systematically exploring these different conformations to identify the most energetically favorable ones. This is typically achieved by rotating the single bonds within the molecule and calculating the potential energy at each step. The resulting data can be used to construct an energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. Understanding the preferred conformations is essential, as the shape of the molecule can significantly influence its physical and chemical properties. While general principles of conformational analysis for substituted alkanes are well-understood, specific studies on the energy landscapes of this compound are not available.
Theoretical Insights into Intramolecular and Intermolecular Interactions Involving this compound
Theoretical methods can be used to investigate the various non-covalent interactions that govern the behavior of this compound. Intramolecular interactions, such as steric hindrance between the alkyl groups, can influence the molecule's preferred conformation. Intermolecular interactions, including hydrogen bonding between the amine group and the chloride ion, as well as van der Waals forces between molecules, are critical for understanding the properties of the bulk material, such as its crystal structure and melting point. Studies on other molecular systems have shown that these interactions can be effectively modeled using computational chemistry, providing valuable insights into the dynamic interplay between different forces. nih.gov
Non Clinical Biochemical Interactions and Biotransformation Studies of 3 Ethyl 3 Hexanamine Hydrochloride
In Vitro Molecular Interaction Studies of 3-Ethyl-3-hexanamine Hydrochloride with Biological Macromolecules
In vitro studies are fundamental to characterizing the interaction of a chemical compound with biological macromolecules such as proteins and nucleic acids. For a tertiary alkylamine like this compound, these interactions are primarily with enzymes, particularly those involved in drug metabolism like the cytochrome P450 (CYP) superfamily.
Research on various alkylamines has shown that they can act as substrates and, in some cases, inhibitors of CYP enzymes. The interaction often involves the binding of the amine to the active site of the enzyme. The nature and strength of this binding can be influenced by the physicochemical properties of the amine, such as its lipophilicity and steric hindrance around the nitrogen atom.
Table 1: Hypothetical Interaction Data of 3-Ethyl-3-hexanamine with Human Cytochrome P450 Isoforms
| CYP Isoform | Binding Affinity (Kd, µM) | Interaction Type | Method of Determination |
| CYP2D6 | 5.8 | Substrate/Inhibitor | Spectral Binding Assay |
| CYP3A4 | 12.3 | Substrate | Spectral Binding Assay |
| CYP2C9 | 25.1 | Weak Inhibitor | Fluorescence Inhibition Assay |
| CYP2C19 | 18.7 | Substrate | Spectral Binding Assay |
| CYP1A2 | > 50 | No significant interaction | Fluorescence Inhibition Assay |
Note: The data in this table is hypothetical and serves as an illustrative example based on the behavior of similar alkylamines. Specific experimental data for this compound is not publicly available.
The binding of an alkylamine to a CYP enzyme can be detected through various in vitro techniques, including spectral binding assays, which measure changes in the enzyme's absorbance spectrum upon ligand binding, and fluorescence-based assays that monitor the inhibition of a known fluorescent substrate's metabolism.
Enzymatic Transformations and Metabolic Pathways of this compound in Vitro
The in vitro metabolism of alkylamines is primarily mediated by cytochrome P450 enzymes located in the liver microsomes. For tertiary amines, the main metabolic pathways are N-dealkylation and N-oxidation.
N-dealkylation involves the removal of an alkyl group from the nitrogen atom. In the case of 3-Ethyl-3-hexanamine, this would lead to the formation of a secondary amine, 3-ethyl-3-hexanamine, and a corresponding aldehyde. This process is a common pathway for the metabolism of many tertiary amine-containing drugs.
N-oxidation results in the formation of an N-oxide metabolite. This pathway can sometimes lead to the formation of reactive intermediates. For some alkylamines, N-hydroxylation can occur, leading to the formation of hydroxylamines, which can be further oxidized to nitroso compounds that may form metabolic-intermediate (MI) complexes with the heme iron of CYP enzymes.
Table 2: Potential Metabolites of 3-Ethyl-3-hexanamine from In Vitro Hepatic Microsome Studies
| Metabolite | Metabolic Pathway | Enzyme System |
| 3-Amino-3-ethylhexane | N-de-ethylation | Cytochrome P450 (e.g., CYP3A4, |
Advanced Applications of 3 Ethyl 3 Hexanamine Hydrochloride in Materials Science and Industrial Chemistry
3-Ethyl-3-hexanamine Hydrochloride as a Versatile Synthetic Building Block in Organic Synthesis
The utility of this compound as a specific building block in complex organic synthesis is not well-documented in peer-reviewed literature. In principle, as a primary amine hydrochloride, it possesses a reactive primary amino group that can be liberated from its salt form. This functional group is fundamental to a wide array of chemical transformations.
Primary amines are crucial intermediates in the synthesis of a vast range of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. enamine.net The hydrochloride salt form offers advantages in terms of stability, shelf-life, and reduced volatility compared to the free amine.
Theoretically, the sterically hindered nature of the tertiary carbon atom to which the amine is attached in 3-Ethyl-3-hexanamine could introduce unique selectivity in certain reactions. However, specific studies detailing such applications are not currently available. Research into the synthesis of sterically hindered primary amines is an active area, often employing advanced catalytic methods to overcome the challenges associated with their creation. nih.govacs.orgresearchgate.net
Table 1: Potential Synthetic Transformations of Primary Amines
| Reaction Type | Reagent Class | Product Class |
| N-Alkylation | Alkyl halides, Alcohols | Secondary and Tertiary Amines |
| Acylation | Acyl chlorides, Anhydrides | Amides |
| Schiff Base Formation | Aldehydes, Ketones | Imines |
| Reductive Amination | Carbonyl compounds, Reducing agent | Substituted Amines |
| Michael Addition | α,β-Unsaturated carbonyls | β-Amino compounds |
This table represents general reactions of primary amines and does not reflect documented reactions specifically involving this compound.
Incorporation of this compound into Novel Functional Materials
There is no specific research available demonstrating the incorporation of this compound into novel functional materials. The following subsections discuss general principles that could theoretically be applied.
Self-Assembly Processes and Supramolecular Structures
The self-assembly of amphiphilic molecules, including alkylammonium salts, is a powerful method for constructing ordered nanostructures. These processes are driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. While this is a broad and active field of research, no studies have been published that specifically investigate the self-assembly of this compound or its derivatives to form supramolecular structures. The bulky, branched alkyl structure of this compound would be expected to influence packing parameters and the resulting morphology of any potential self-assembled aggregates, but experimental data are lacking.
Surface Functionalization and Hybrid Material Development
The modification of surfaces with primary amines is a common strategy to impart new properties to materials, such as altering wettability or providing anchor points for further chemical modification. However, the use of this compound for surface functionalization has not been reported. In general, primary amines can be grafted onto surfaces to enhance the adhesion of polymers, immobilize biomolecules, or create specialized coatings. The sterically hindered nature of 3-Ethyl-3-hexanamine might influence the density and arrangement of functional groups on a surface, but this remains a hypothetical consideration without specific research.
Role of this compound in Specialized Chemical Reagents and Processes
There is no information available in the scientific literature detailing the role of this compound in specialized chemical reagents or industrial processes. Its potential use would be speculative and based on the general reactivity of sterically hindered primary amine salts.
Future Research Directions and Unexplored Avenues for 3 Ethyl 3 Hexanamine Hydrochloride
Development of Innovative and Sustainable Synthetic Routes
The synthesis of sterically hindered amines like 3-ethyl-3-hexanamine often presents challenges that necessitate the development of novel and efficient chemical pathways. Future research could focus on moving beyond traditional methods to more sustainable and atom-economical approaches.
Key research objectives in this area include:
Catalytic C-H Amination: Investigating the direct functionalization of a C-H bond on a 3-ethylhexane (B44089) precursor would represent a highly efficient synthetic strategy. Research into transition metal-catalyzed C-H amination could provide a direct route to the amine, minimizing pre-functionalization steps. illinois.eduijrpr.comsciencedaily.com
Reductive Amination of Bio-based Precursors: Exploring the synthesis from starting materials derived from biomass would align with the principles of green chemistry. rsc.org For instance, developing pathways from bio-derived ketones or aldehydes through reductive amination could offer a sustainable alternative to petrochemical-based routes.
Flow Chemistry and Process Optimization: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate scaling up the synthesis of 3-ethyl-3-hexanamine and its subsequent conversion to the hydrochloride salt. This approach is particularly beneficial for managing exothermic reactions and improving product consistency.
Novel Catalyst Development: There is a need for more efficient and cost-effective catalysts for amine synthesis, particularly those based on earth-abundant metals like manganese or nickel, to replace precious metal catalysts such as iridium or ruthenium. acs.org
| Proposed Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Direct C-H Amination | High atom economy, reduced waste | Catalyst selectivity and reactivity for hindered substrates |
| Bio-based Reductive Amination | Use of renewable feedstocks, improved sustainability | Efficient conversion of biomass-derived platform molecules |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction conditions |
| Earth-Abundant Metal Catalysis | Reduced cost, increased sustainability | Achieving high catalytic efficiency and broad substrate scope |
Advanced Spectroscopic Characterization of 3-Ethyl-3-hexanamine Hydrochloride in Complex Chemical Environments
A thorough understanding of the structural and dynamic properties of this compound requires the application of advanced spectroscopic techniques, particularly for its characterization in complex matrices.
Future spectroscopic studies could involve:
Multi-dimensional Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, would be invaluable for unambiguously assigning the proton and carbon signals and for elucidating the through-bond and through-space correlations, providing a detailed picture of the molecular structure and conformation.
Solid-State NMR (ssNMR): To understand the crystalline packing and intermolecular interactions in the solid hydrochloride salt, ssNMR studies would be crucial. These studies could reveal details about the hydrogen bonding network involving the ammonium (B1175870) group and the chloride counter-ion.
Advanced Mass Spectrometry (MS): Techniques such as tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the protonated molecule, providing insights into its gas-phase chemistry. Ion mobility-mass spectrometry could further offer information on the shape and size of the ion.
Computational Spectroscopy: The combination of experimental spectroscopic data with high-level quantum chemical calculations, such as Density Functional Theory (DFT), can provide deeper insights. nih.govacs.org For example, calculating theoretical NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra and provide a more robust characterization.
Computational Design of this compound Derivatives with Tuned Properties
Computational chemistry offers a powerful toolkit for the in silico design of novel derivatives of 3-Ethyl-3-hexanamine with tailored physicochemical properties before their synthesis.
Areas for computational exploration include:
Structure-Property Relationship Studies: DFT and other computational methods can be employed to systematically study how modifications to the ethyl and hexyl groups affect key properties such as basicity, solubility, and lipophilicity. nih.gov
Design for Specific Applications: Derivatives could be designed to enhance performance in specific applications. For example, by modeling the interaction with CO2, derivatives with optimized steric hindrance and electronic properties for carbon capture applications could be identified. mdpi.comosti.gov
Predicting Spectroscopic and Thermochemical Properties: Computational models can predict the spectroscopic signatures (NMR, IR) and thermochemical data for a library of virtual derivatives, guiding experimental efforts toward the most promising candidates. nih.gov
Modeling Interactions in Solution: Molecular dynamics simulations can be used to study the behavior of this compound and its derivatives in different solvents, predicting their solvation thermodynamics and aggregation behavior.
| Property to be Tuned | Computational Approach | Potential Application |
| Basicity (pKa) | DFT calculations of proton affinity | Catalysis, pH-responsive systems |
| Lipophilicity (logP) | Quantitative Structure-Property Relationship (QSPR) models | Pharmaceuticals, extraction agents |
| CO2 Binding Energy | DFT modeling of amine-CO2 interaction | Carbon capture and utilization |
| Thermal Stability | Ab initio molecular dynamics | High-temperature industrial applications |
Interdisciplinary Research Integrating this compound into Emerging Technologies
The unique properties of sterically hindered amines suggest that this compound could be a valuable component in various emerging technologies, warranting interdisciplinary research efforts.
Potential areas for integration are:
Materials Science: The amine could be explored as a building block or modifying agent for polymers and resins. iloencyclopaedia.orgquora.com Its incorporation could influence properties such as thermal stability, solubility, and surface energy.
Carbon Capture, Utilization, and Storage (CCUS): Sterically hindered amines are known to have favorable stoichiometry for CO2 capture. osti.govswan.ac.ukrsc.org Research could assess the efficacy of this compound or its free base in solvent-based or solid-supported CO2 capture systems.
Pharmaceutical and Agrochemical Synthesis: Aliphatic amines are fundamental building blocks in the synthesis of a vast array of bioactive molecules. ijrpr.combyjus.comnumberanalytics.com Future research could investigate the use of 3-Ethyl-3-hexanamine as a scaffold or intermediate in the development of new therapeutic agents or pesticides.
Corrosion Inhibition: Amines are widely used as corrosion inhibitors in various industries. iloencyclopaedia.org The potential of this compound to form protective films on metal surfaces could be a fruitful area of investigation.
Addressing Research Gaps in the Fundamental Chemical Understanding of this compound
The most significant research gap for this compound is the lack of foundational chemical and physical data. A concerted effort to establish these fundamental properties is a prerequisite for any advanced application.
Key research questions to be addressed include:
Thermochemical and Physical Properties: A comprehensive determination of properties such as melting point, boiling point, vapor pressure, and solubility in various solvents is needed.
Crystallography: Single-crystal X-ray diffraction studies of the hydrochloride salt would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Acidity Constant (pKa): The precise determination of the pKa value is essential for understanding its behavior in solution and for its application in any pH-dependent process.
Reactivity Profiling: A systematic study of its reactivity with various electrophiles and oxidizing agents would map out its chemical behavior and stability under different conditions. numberanalytics.com The compound has been identified as a volatile organic compound in studies on recycled plastics, suggesting its formation under certain processing conditions, which warrants further investigation. ua.esua.es
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for science and technology.
Q & A
Q. What environmental impact assessments are necessary for lab-scale disposal of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
